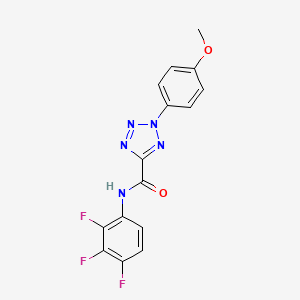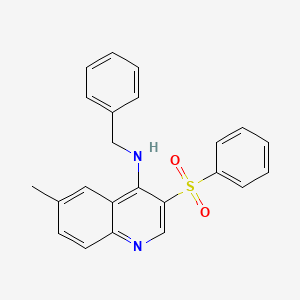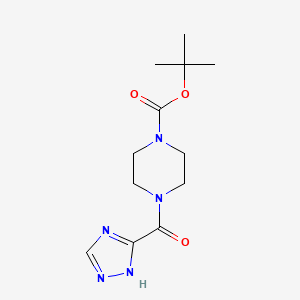
tert-butyl 4-(1H-1,2,4-triazol-5-ylcarbonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for “tert-butyl 4-(1H-1,2,4-triazol-5-ylcarbonyl)piperazine-1-carboxylate” were not found, similar compounds have been synthesized starting from commercially available materials . For example, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .Scientific Research Applications
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of tert-butyl 4-(1H-1,2,4-triazol-5-ylcarbonyl)piperazine-1-carboxylate derivatives. These compounds have been synthesized through various chemical reactions, including condensation reactions, and have been characterized using techniques such as LCMS, NMR spectroscopy, and single-crystal X-ray diffraction. The crystal structures of these compounds often exhibit interesting features like weak C-H···O intermolecular interactions and aromatic π–π stacking interactions, contributing to their three-dimensional architecture (Sanjeevarayappa et al., 2015; Kulkarni et al., 2016).
Biological Evaluation
The biological activity of these compounds has been evaluated in various studies. Some compounds have shown moderate antibacterial and anthelmintic activities. These findings suggest potential applications in developing new therapeutic agents, although the specific activities vary depending on the structural details of each compound (Sanjeevarayappa et al., 2015; Kulkarni et al., 2016).
Anticorrosive Properties
One novel application of related compounds is in the field of corrosion inhibition. For instance, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate has been investigated for its anticorrosive behavior on carbon steel in acidic environments. This compound demonstrated significant inhibition efficiency, suggesting its potential as a corrosion inhibitor in industrial applications (Praveen et al., 2021).
Catalytic Applications
Compounds containing the tert-butyl piperazine moiety have also been explored for their catalytic activities. For example, polymethacrylates containing a 4-amino-pyridyl derivative covalently attached have been synthesized and shown to be effective catalysts in acylation chemistry. These findings suggest the potential use of these compounds in facilitating various chemical reactions (Mennenga et al., 2015).
Stability Studies
Stability studies of triazolyl oxazolidinone derivatives, which are structurally related to this compound, have been conducted to evaluate their stability in simulated gastric and intestinal fluids as well as in human plasma. These studies are crucial for understanding the potential of these compounds in pharmaceutical applications (Phillips et al., 2010).
Properties
IUPAC Name |
tert-butyl 4-(1H-1,2,4-triazole-5-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O3/c1-12(2,3)20-11(19)17-6-4-16(5-7-17)10(18)9-13-8-14-15-9/h8H,4-7H2,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUWDFRKMUKZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


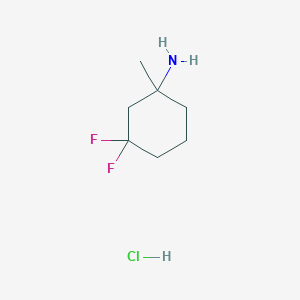


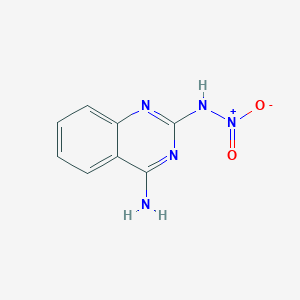

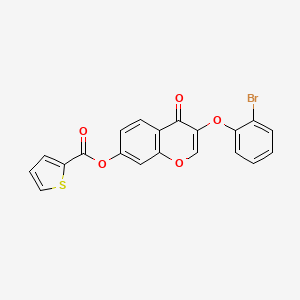
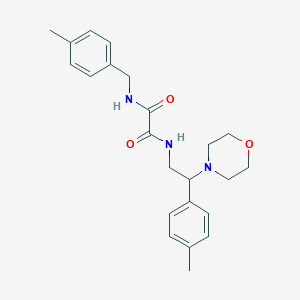
![1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2591196.png)
